molecular formula C12H11ClN2O4 B2902604 4-Chloro-1-((4-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid CAS No. 1006444-12-7

4-Chloro-1-((4-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2902604
CAS No.: 1006444-12-7
M. Wt: 282.68
InChI Key: LLIKKKKTVGAVDP-UHFFFAOYSA-N
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Description

4-Chloro-1-((4-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid (CAS: 1001755-21-0) is a pyrazole-based carboxylic acid derivative with a molecular formula of C₁₄H₁₃ClN₂O₄ and a molecular weight of 294.74 g/mol . Its structure features:

  • A chlorine atom at position 4 of the pyrazole ring.
  • A (4-methoxyphenoxy)methyl group at position 1, providing aromatic and ether functionalities.
  • A carboxylic acid moiety at position 3, enabling hydrogen bonding and salt formation.

This compound is categorized under EN300-229152 and EN300-229175 in industrial chemical databases .

Properties

IUPAC Name

4-chloro-1-[(4-methoxyphenoxy)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O4/c1-18-8-2-4-9(5-3-8)19-7-15-6-10(13)11(14-15)12(16)17/h2-6H,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIKKKKTVGAVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCN2C=C(C(=N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-((4-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached through nucleophilic substitution reactions, where a methoxyphenol derivative reacts with an appropriate leaving group on the pyrazole ring.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide, followed by acidification.

Industrial Production Methods

Industrial production of 4-Chloro-1-((4-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-((4-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chloro group.

    Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic solvents.

    Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), reflux conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

    Esterification: Ester derivatives with ester functional groups.

Scientific Research Applications

4-Chloro-1-((4-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1-((4-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

    Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The following table summarizes structurally related pyrazole-3-carboxylic acid derivatives, highlighting substituent variations and molecular properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Data/Applications References
4-Chloro-1-((4-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid Cl (4), (4-MeO-PhO)CH₂ (1), COOH (3) C₁₄H₁₃ClN₂O₄ 294.74 Industrial categorization (EN300-229152)
4-Nitro-1-[3-(trifluoromethyl)phenoxymethyl]-1H-pyrazole-3-carboxylic acid NO₂ (4), (3-CF₃-PhO)CH₂ (1), COOH (3) C₁₂H₉F₃N₃O₅ 294.74 Same MW as target compound; nitro group
4-Chloro-1-[4-(propan-2-yl)phenoxymethyl]-1H-pyrazole-3-carboxylic acid Cl (4), (4-iPr-PhO)CH₂ (1), COOH (3) C₁₄H₁₅ClN₂O₄ 282.69 Reduced MW due to isopropyl substitution
4-Chloro-1-((2,2,2-trifluoroethoxy)methyl)-1H-pyrazole-3-carboxylic acid Cl (4), (CF₃CH₂O)CH₂ (1), COOH (3) C₇H₆ClF₃N₂O₃ 258.58 Trifluoroethoxy group enhances lipophilicity
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid Cl (5), 2,4-Cl₂-Ph (1), Me (4), COOH (3) C₁₇H₁₁Cl₃N₂O₂ 381.63 Antimicrobial potential; crystal structure data
5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Cl (5), CF₂H (3), Me (1), COOH (4) C₆H₅ClF₂N₂O₂ 218.57 Lower MW; predicted acidity (pKa ~2.40)

Key Differences and Implications

Substituent Effects on Molecular Weight and Reactivity
  • The nitro-substituted analog (EN300-229176) shares the same molecular weight as the target compound but introduces a strong electron-withdrawing nitro group, which may alter reactivity in nucleophilic substitutions .
  • The isopropylphenoxy derivative (EN300-229153) has a lower molecular weight (282.69 vs.
  • The trifluoroethoxy analog (CAS: 1172300-30-9) exhibits reduced molecular weight (258.58) and increased lipophilicity, which could enhance membrane permeability in drug design .

Biological Activity

4-Chloro-1-((4-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure and functional groups, which contribute to its interactions with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 4-Chloro-1-((4-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid is C12H12ClN3O3C_{12}H_{12}ClN_3O_3. The compound features a pyrazole ring substituted with a chloro group and a methoxyphenoxy group, which enhances its lipophilicity and potential for biological interaction.

PropertyValue
Molecular FormulaC₁₂H₁₂ClN₃O₃
Molecular Weight265.7 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to 4-chloro-1-((4-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid demonstrate effectiveness against various bacterial strains. One study highlighted that certain pyrazole carboxamides displayed notable antifungal activity against phytopathogenic fungi such as Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, and Fusarium solani .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests a potential application in treating inflammatory diseases.

Anticancer Potential

The biological activity of 4-chloro-1-((4-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid extends to anticancer applications. Preliminary studies indicate that certain pyrazole derivatives can inhibit BRAF(V600E) mutations, which are implicated in various cancers, including melanoma . The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.

The precise mechanisms through which this compound exerts its biological effects remain under investigation. However, it is believed that the presence of the methoxyphenoxy group enhances binding affinity to specific biological targets, potentially leading to the modulation of enzyme activity involved in inflammation and cancer progression.

Case Study 1: Antifungal Activity

In a study evaluating the antifungal efficacy of various pyrazole derivatives, 4-chloro-1-((4-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid was tested against multiple fungal strains. Results indicated significant inhibition of fungal growth compared to control groups, demonstrating its potential as an antifungal agent .

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory properties of this compound in a mouse model of acute inflammation. The administration of the pyrazole derivative resulted in a marked reduction in edema and inflammatory cytokine levels compared to untreated controls, suggesting its therapeutic potential in inflammatory conditions .

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